molecular formula C13H13FN2 B2545586 1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine CAS No. 1524200-85-8

1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine

Cat. No.: B2545586
CAS No.: 1524200-85-8
M. Wt: 216.259
InChI Key: LJCZAVVSMOQISO-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine is a fluorinated aromatic amine compound. The presence of both fluorine and pyridine moieties in its structure imparts unique chemical and biological properties. Fluorinated compounds are often of interest in medicinal chemistry due to their enhanced metabolic stability and ability to modulate biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its targets, while the pyridine ring can participate in various interactions with biological molecules . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine is unique due to the combination of the fluoropyridine and N-methylmethanamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-fluoro-4-pyridin-3-ylphenyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c1-15-8-10-4-5-12(13(14)7-10)11-3-2-6-16-9-11/h2-7,9,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCZAVVSMOQISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)C2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1524200-85-8
Record name {[3-fluoro-4-(pyridin-3-yl)phenyl]methyl}(methyl)amine
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